Tetraphenylsilane

Overview

Description

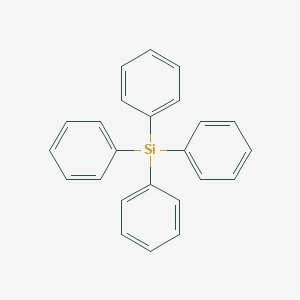

Tetraphenylsilane (TPS), a silicon-centered tetrahedral compound with four phenyl groups, is a cornerstone in materials chemistry due to its unique structural and electronic properties. Its sp³-hybridized silicon center imparts a non-planar, three-dimensional geometry, enabling amorphous film formation and preventing π-π stacking in optoelectronic applications . TPS derivatives are widely used in hydrogen-bonded frameworks (HOFs), metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs) . Notably, TPS-based polymers exhibit high glass transition temperatures (Tg: 118–164°C), making them thermally stable hosts for blue thermally activated delayed fluorescence (TADF) OLEDs .

Preparation Methods

Grignard Reaction with Tetrachlorosilane

The Grignard reaction remains a cornerstone in organosilicon chemistry for constructing silicon-carbon bonds. Tetraphenylsilane is synthesized by reacting phenylmagnesium bromide (PhMgBr) with tetrachlorosilane (SiCl₄) in anhydrous ether or tetrahydrofuran (THF) . The reaction proceeds via a quadruple nucleophilic substitution mechanism:

4 + 4 \text{PhMgBr} \rightarrow \text{SiPh}4 + 4 \text{MgBrCl}

Key Conditions:

-

Temperature: 0–25°C under inert atmosphere (argon or nitrogen) .

-

Solvent: THF preferred for enhanced solubility of intermediates .

-

Stoichiometry: Excess PhMgBr ensures complete substitution of chlorine atoms.

Purification:

The crude product is crystallized from benzene, yielding colorless bladed needles with a melting point of 236°C . This method typically achieves >85% purity, though residual magnesium salts necessitate thorough aqueous workup.

Organolithium Reagent with Tetrachlorosilane

Phenyllithium (PhLi), a stronger nucleophile than Grignard reagents, offers faster reaction kinetics. When combined with SiCl₄ in hexane or THF, it forms this compound at subzero temperatures :

4 + 4 \text{PhLi} \rightarrow \text{SiPh}4 + 4 \text{LiCl}

-

Cool THF and bromobenzene to -90°C.

-

Add n-butyllithium (n-BuLi) to generate PhLi in situ.

-

Introduce SiCl₄ dropwise, followed by gradual warming to 25°C.

Yield: 88% after toluene washing and suction filtration .

Stepwise Substitution Using Triphenylchlorosilane

For controlled synthesis, triphenylchlorosilane (Ph₃SiCl) serves as an intermediate. Phenyllithium displaces the remaining chlorine atom under cryogenic conditions :

3\text{SiCl} + \text{PhLi} \rightarrow \text{SiPh}4 + \text{LiCl}

-

Reactor: 1000 mL, nitrogen-protected.

-

Solvents: THF (400 mL) and hexane.

-

Temperature: -90°C to prevent side reactions.

-

Workup: Hydrolysis with water, followed by toluene extraction.

Advantages:

-

Avoids handling volatile SiCl₄.

-

Reduces byproduct formation through stepwise substitution.

Reaction Conditions and Optimization

Temperature Effects

Lower temperatures (-90°C) suppress undesired radical pathways or silicon-oxygen bond formation . At >100°C, this compound undergoes thermal decomposition to triphenylsilane and benzene :

4 \xrightarrow{\Delta} \text{SiPh}3\text{H} + \text{C}6\text{H}6

Solvent Selection

THF enhances reagent solubility and stabilizes intermediates via coordination to lithium ions . Benzene, though effective for crystallization, is avoided in reactions due to toxicity.

Purification and Characterization

Crystallization:

Recrystallization from benzene at 80°C removes oligomeric byproducts, yielding 99.4% pure this compound (HPLC) .

-

Melting Point: 236°C

-

Boiling Point: 228°C (decomposes above 360°C)

-

Density: 1.078 g/cm³

-

Water Solubility: Insoluble

Comparative Analysis of Methods

| Method | Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| Grignard (SiCl₄) | PhMgBr, SiCl₄ | 0–25°C | 80–85% | >90% |

| Organolithium (SiCl₄) | PhLi, SiCl₄ | -90°C to 25°C | 85–88% | >95% |

| Stepwise (Ph₃SiCl) | PhLi, Ph₃SiCl | -90°C to 25°C | 88% | 99.4% |

Key Findings:

Chemical Reactions Analysis

Types of Reactions: Tetraphenylsilane undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in substitution reactions where one or more phenyl groups are replaced by other substituents.

Oxidation and Reduction Reactions: Although this compound is relatively stable, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogens and organometallic compounds.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride are used in these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while oxidation reactions may produce silanols .

Scientific Research Applications

Organic Electronics

1.1 Wide Bandgap Materials

Tetraphenylsilane is a key component in the development of wide bandgap polymers, which are crucial for optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has demonstrated that TPS-based polymers exhibit excellent charge transport properties and thermal stability, making them suitable for use as host materials in electrophosphorescent devices. For instance, diphenylphosphine oxide-functionalized TPS has been synthesized to construct wide bandgap materials showing promising optoelectronic properties .

1.2 Organic Light-Emitting Diodes (OLEDs)

TPS derivatives have been explored as host materials in OLEDs due to their high triplet energy and wide band gap. Studies indicate that these compounds can enhance the efficiency of phosphorescent OLEDs. The incorporation of TPS into the device architecture has shown to improve the external quantum efficiency significantly, achieving values up to 13.8% .

Sensing Technologies

2.1 Optical Bio-Sensing Systems

This compound has been utilized in the development of optical bio-sensing systems. Its unique photophysical properties allow for the detection of biomolecules through fluorescence-based methods. TPS derivatives can be engineered to respond to specific biological targets, enabling sensitive detection in complex biological environments .

2.2 Nitroaromatic Detection

Recent advancements have highlighted the application of TPS-based conjugated porous polymer nanoparticles for the sensitive detection of nitroaromatics in water. These materials leverage the high surface area and tunable porosity provided by TPS structures to enhance sensitivity and selectivity towards target analytes .

Materials Science

3.1 Molecular Glass Resists

TPS derivatives are being investigated as molecular glass resists in advanced lithography techniques, particularly electron beam lithography. Studies have shown that varying the protecting ratios of TPS can significantly influence its solubility, film-forming ability, and thermal stability, making it a candidate for positive-tone resist materials .

3.2 Drug Delivery Systems

The biocompatibility and functionalization potential of TPS make it an interesting candidate for drug delivery applications. Research indicates that TPS-based micelles can effectively encapsulate drugs and release them in a controlled manner under physiological conditions, demonstrating significant anti-cancer effects in vitro .

Case Studies

Mechanism of Action

Tetraphenylsilane can be compared with other similar compounds, such as:

Tetraphenylmethane: Similar to this compound, but with a carbon atom at the center instead of silicon.

Tetraphenylgermane: Contains a germanium atom at the center.

Uniqueness of this compound: this compound is unique due to its high thermal stability, resistance to oxidation, and ability to form stable bonds with various elements. These properties make it a valuable compound in both research and industrial applications .

Comparison with Similar Compounds

Tetraphenylsilane vs. Tetraphenylmethane (TPM)

- Structural Flexibility : TPS derivatives exhibit less geometrical flexibility than TPM derivatives. Quantum calculations show TPS resists distortion from tetrahedral bond angles, whereas TPM adapts to diverse topologies .

- Framework Assembly : While TPS and TPM form similar channel-containing networks with biphenyldicarboxylate anions, they diverge with terephthalate or bicarbonate anions, leading to distinct HOFs or MOFs .

- Synthetic Accessibility : TPS derivatives are synthetically simpler to prepare than TPM analogues, attributed to the stability of silicon-phenyl bonds .

Table 1: Key Differences Between TPS and TPM

TPS vs. Triphenylamine-Based Oligomers

- Optoelectronic Performance : Triphenylamine (TPA)-Schiff base polymers incorporating TPS moieties show enhanced solubility and processability compared to purely carbon-based analogues. For example, TPA-TPS polySchiff bases exhibit tunable photophysical properties via para- or meta-substitution of phenyl groups on silicon .

- Donor-Acceptor Interactions: TPS disrupts conjugation between donor (TPA) and acceptor units, preserving high triplet energy (>2.9 eV) for OLED applications, a feature less pronounced in fully conjugated carbon systems .

TPS vs. Other Silicon-Centered Host Materials

- Thermal Stability: TPS-based hosts (e.g., SiCz2Py2) outperform traditional silane hosts like diphenyldi-o-tolylsilane (UGH-1) in Tg (164°C vs. <100°C), reducing non-radiative decay in OLEDs .

- Electron Affinity : In organic photovoltaics, TPS-core acceptors yield lower power conversion efficiencies (PCE: ~4.2%) compared to spirobifluorene bridges (PCE: ~4.3%) but offer superior film-forming properties .

Table 2: Performance Metrics of TPS in Optoelectronic Applications

Research Findings and Implications

- Lithography : TPS derivatives functionalized with t-Boc and sulfonium groups enable sub-15 nm patterning in electron beam lithography, outperforming adamantane-based resists in resolution and line-edge roughness .

- Biological Applications: TPS-containing polymers demonstrate selective fluorometric detection of nitroaromatics (e.g., 2,4,6-trinitrophenol) due to their electron-deficient silicon core .

Biological Activity

Tetraphenylsilane (TPS) is an organosilicon compound that has garnered attention in various fields, including materials science and medicinal chemistry. This article explores the biological activity of TPS, focusing on its synthesis, photophysical properties, and potential applications in biomedical contexts.

Overview of this compound

This compound is a silicon-based compound characterized by four phenyl groups attached to a silicon atom. Its unique structure imparts significant electronic properties, making it a subject of interest in the development of advanced materials, particularly in organic light-emitting diodes (OLEDs) and photonic devices. Moreover, its biological activity has been investigated for potential therapeutic applications.

Synthesis and Characterization

The synthesis of TPS typically involves methods such as hydrosilylation and Friedel-Crafts reactions. For instance, one common synthetic route includes the reaction of phenylmagnesium bromide with dichlorosilane, followed by hydrolysis to yield TPS. The characterization of TPS can be performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have demonstrated that TPS exhibits anticancer activity through various mechanisms:

- Drug Delivery Systems : TPS has been incorporated into micellar systems that enhance drug solubility and bioavailability. These drug-loaded micelles show significant cytotoxic effects against cancer cell lines while maintaining low toxicity in normal cells . The pH-responsive nature of these micelles allows for effective drug release in acidic tumor microenvironments.

- Photophysical Properties : TPS derivatives have shown promising results in photothermal therapy. The ability of TPS to absorb light and convert it into heat can be utilized to selectively destroy cancer cells when exposed to specific wavelengths .

The mechanisms underlying the biological activity of TPS are multifaceted:

- Reactive Oxygen Species (ROS) Generation : Upon excitation, TPS can generate ROS, which are known to induce apoptosis in cancer cells. This property is particularly useful in photodynamic therapy (PDT), where light-activated compounds selectively target tumor cells .

- Cellular Uptake : Studies indicate that TPS can enhance cellular uptake due to its lipophilic nature, facilitating better interaction with cellular membranes and improving therapeutic efficacy .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of TPS-loaded micelles on various cancer cell lines, including breast and lung cancer. Results indicated a dose-dependent decrease in cell viability, with TPS demonstrating higher efficacy compared to conventional chemotherapeutics .

- In Vivo Models : In animal models, TPS derivatives were tested for their ability to inhibit tumor growth. The results showed a significant reduction in tumor size compared to control groups, highlighting the potential of TPS as an effective anticancer agent .

Photophysical Properties

The photophysical properties of TPS contribute significantly to its biological applications:

- Fluorescence Emission : TPS exhibits strong fluorescence properties with quantum yields suitable for applications in imaging and diagnostics . The photoluminescence maximum observed at 508 nm indicates its potential use as a fluorescent marker in biological systems.

- Thermally Activated Delayed Fluorescence (TADF) : Recent advancements have shown that TPS derivatives can exhibit TADF characteristics, enhancing their applicability in OLED technology while also providing insights into their behavior in biological contexts .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing tetraphenylsilane, and how do reaction conditions influence yield?

this compound is typically synthesized via Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst, where silicon tetrachloride reacts with benzene derivatives under anhydrous conditions . Solvent selection (e.g., dichloromethane) and stoichiometric ratios are critical for optimizing yields. Post-synthesis purification often involves recrystallization from toluene or column chromatography to remove unreacted phenyl groups. Methodological variations, such as vapor deposition for thin-film applications, are also documented in electroluminescent device fabrication .

Q. How is this compound characterized using spectroscopic and thermal analysis techniques?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the absence of residual protons in the phenyl rings and verify silicon bonding .

- Thermogravimetric Analysis (TGA) : Measures thermal stability, with this compound showing decomposition onset at ~238°C under inert atmospheres .

- X-ray Diffraction (XRD) : Used to analyze crystalline phases, particularly in derivatives like covalent triazine frameworks (CTFs) .

Advanced Research Questions

Q. How does the tetrahedral geometry of this compound influence its electronic properties in organic light-emitting diodes (OLEDs)?

The rigid, four-fold symmetric structure of this compound reduces molecular aggregation, enhancing electroluminescent efficiency. Studies show that devices incorporating this compound as a host matrix achieve external quantum efficiencies >1% due to improved charge confinement at organic interfaces . Methodological optimization involves adjusting layer thicknesses (e.g., 50–100 nm via vapor deposition) and cathode materials (e.g., Mg:Ag alloys) to balance hole-electron injection .

Q. What crystallographic insights can be derived from Cambridge Structural Database (CSD) analyses of this compound derivatives?

CSD surveys reveal that this compound derivatives exhibit mean Si–C bond lengths of 1.87 Å (±0.02 Å), with phenyl ring torsional angles varying between 45°–55°. These structural parameters are critical for predicting packing efficiency in porous polymers. Advanced analyses using software like Conquest enable comparisons with analogous compounds (e.g., tetraphenylmethane) to identify steric effects influencing porosity .

Q. How can researchers resolve contradictions in thermal stability data for this compound-based polymers?

Discrepancies in decomposition temperatures (e.g., 238°C vs. 220°C in CTFs) often arise from differences in sample purity or heating rates during TGA. To address this, researchers should:

- Standardize protocols (e.g., 10°C/min under N₂).

- Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions .

- Replicate synthesis under inert conditions to minimize oxidation artifacts .

Q. What strategies enhance gas adsorption performance in this compound-derived porous frameworks?

CTFs synthesized from this compound monomers exhibit surface areas >500 m²/g, tuned via:

- Monomer Functionalization : Introducing cyanophenyl groups increases CO₂ adsorption capacity (e.g., 4.2 mmol/g at 1 bar) .

- Post-Synthetic Modifications : Amine grafting improves selectivity for CH₄/N₂ separation. Adsorption isotherms and Brunauer-Emmett-Teller (BET) analyses are essential for evaluating pore-size distribution .

Q. Data Contradictions and Future Directions

- Solubility Gaps : Limited data on this compound’s solubility in polar solvents (e.g., DMF, ethanol) necessitates systematic studies using Hansen solubility parameters .

- Device Longevity : While this compound-based OLEDs show high initial brightness (>1000 cd/m²), long-term stability under operational voltages remains understudied. Accelerated aging tests under controlled humidity could address this .

Properties

IUPAC Name |

tetraphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Si/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAVCPKULITDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061430 | |

| Record name | Tetraphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048-08-4 | |

| Record name | 1,1′,1′′,1′′′-Silanetetrayltetrakis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001048084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1'',1'''-silanetetrayltetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPHENYLSILICON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XSD5J49CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.